

# Felezonexor (SL-801): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Felezonexor** (formerly SL-801) is a novel, orally bioavailable, reversible, small molecule inhibitor of Exportin-1 (XPO1), a key nuclear export protein. Overexpression of XPO1 is implicated in the pathogenesis of numerous malignancies, facilitating the export of tumor suppressor proteins from the nucleus, thereby rendering them inactive. By blocking XPO1, **Felezonexor** forces the nuclear retention and subsequent activation of these critical proteins, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery and development timeline of **Felezonexor**, detailing its mechanism of action, preclinical data, and clinical trial results.

## **Discovery and Development Timeline**

The development of **Felezonexor** has been marked by key milestones, from its initial discovery to clinical evaluation.

 Pre-2014: Discovery and Licensing Felezonexor, then known as CBS9106, was discovered by CanBas Co., Ltd.[1][2] In December 2014, Stemline Therapeutics, Inc. acquired the worldwide license for the development and commercialization of CBS9106, excluding certain Asian territories.[1]



- 2015: Preclinical Proof-of-Concept Extensive preclinical studies demonstrated the potent in vitro and in vivo anti-cancer activity of Felezonexor.[3][4] These findings were presented at the 57th American Society of Hematology (ASH) Annual Meeting, highlighting its broad cytotoxic effects across a wide range of cancer cell lines and significant tumor growth inhibition in xenograft models.[3][4] IND-enabling studies were initiated to support the filing for clinical trials.[3]
- March 2016: Initiation of Phase 1 Clinical Trial Stemline Therapeutics initiated a Phase 1, first-in-human, dose-escalation study of Felezonexor in patients with advanced solid tumors (NCT02667873).[1][5] The trial was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of orally administered Felezonexor.[5]
- 2017-2019: Reporting of Interim Clinical Data Interim results from the ongoing Phase 1 trial
  were presented at major international oncology conferences, including the European Society
  for Medical Oncology (ESMO) Congress in 2017 and 2019, and the American Society of
  Clinical Oncology (ASCO) Annual Meeting in 2018.[6] These presentations reported a
  manageable safety profile, dose-dependent increases in drug exposure, and signs of clinical
  activity, including a partial response and stable disease in heavily pretreated patients.[6]

### **Mechanism of Action: XPO1 Inhibition**

**Felezonexor**'s therapeutic effect is derived from its potent and reversible inhibition of XPO1 (also known as CRM1).[6]

The Role of XPO1 in Cancer: XPO1 is the primary mediator of nuclear export for a large number of proteins, including the majority of tumor suppressor proteins (TSPs) such as p53, p21, p27, and FOXO proteins.[7][8][9] In many cancer cells, XPO1 is overexpressed, leading to the excessive export of these TSPs from the nucleus to the cytoplasm.[4][10] This mislocalization prevents the TSPs from performing their normal functions of regulating the cell cycle and inducing apoptosis, thereby contributing to uncontrolled cell proliferation and tumor growth.[4][10]

**Felezonexor**-Mediated XPO1 Inhibition: **Felezonexor** binds to XPO1, blocking the binding of cargo proteins and preventing their export from the nucleus.[11][12] This leads to the accumulation of TSPs in the nucleus, where they can exert their tumor-suppressive functions.



[11] The reversible nature of **Felezonexor**'s binding may offer a favorable therapeutic window. [4]

## Signaling Pathway of Felezonexor's Action```dot



Click to download full resolution via product page

Preclinical Evaluation Workflow for Felezonexor.

# Clinical Development: Phase 1 Trial (NCT02667873) Study Design

• Title: A Phase 1, First-in-Human, Dose-Escalation Study of SL-801 in Patients with Advanced Solid Tumors. \*[5] Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **Felezonexor**, and to evaluate its safety and tolerability. \*[5] Secondary Objectives: To characterize the pharmacokinetic (PK) profile of **Felezonexor**, to assess its preliminary anti-tumor activity, and to explore pharmacodynamic (PD) markers. \*[5] Patient Population: Patients with advanced, metastatic, or locally advanced and unresectable solid tumors who have failed or are not eligible for standard therapy.

[5]#### 4.2. Key Eligibility Criteria



| Inclusion Criteria                                                                                                      | Exclusion Criteria                                         |
|-------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Histologic or cytologic evidence of a malignant solid tumor                                                             | [5] Active or suspected brain or leptomeningeal metastases |
| Advanced disease (metastatic or unresectable)                                                                           | [5] Inadequate organ and bone marrow function              |
| Measurable or evaluable disease per RECIST 1.1                                                                          | [5] Clinically significant cardiovascular disease          |
| ECOG performance status of 0 or 1                                                                                       | Known HIV infection or active hepatitis B or C             |
| This is not an exhaustive list. Please refer to the official clinical trial protocol for complete eligibility criteria. |                                                            |

## **Dosing and Administration**

**Felezonexor** was administered orally in 28-day cycles. T[5]he study employed a dose-escalation design with different dosing schedules evaluated across various cohorts.

[5]#### 4.4. Clinical Activity (Interim Results)

| Response                                      | Patient Population                                                                    | Details                                                                                                                       |
|-----------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Partial Response (PR)                         | 4th line KRAS-positive,<br>microsatellite stable colorectal<br>cancer                 | PR observed after 2 cycles of felezonexor (70mg then 65mg).                                                                   |
| Stable Disease (SD)                           | 12 patients with various<br>advanced solid tumors (11/12<br>were 3rd line or greater) | Five patients had SD for 4 to 11 months, including one patient with basal cell carcinoma with SD for approximately 11 months. |
| Data from ESMO 2019<br>Congress Presentation. |                                                                                       |                                                                                                                               |

[6]#### 4.5. Safety and Tolerability (Interim Results)



**Felezonexor** demonstrated a manageable safety and tolerability profile. The most common treatment-related adverse events were generally low-grade.

[6]### 5. Conclusion

**Felezonexor** (SL-801) is a promising novel XPO1 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to restore the function of key tumor suppressor proteins provides a strong rationale for its continued development in a variety of solid and hematologic malignancies. The ongoing clinical evaluation will further delineate its therapeutic potential and role in the oncology treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Company History | 株式会社キャンバス [canbas.co.jp]
- 2. Pipeline | 株式会社キャンバス [canbas.co.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cyagen.com [cyagen.com]
- 5. Clinical Trial: NCT02667873 My Cancer Genome [mycancergenome.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. XPO1 blockade with KPT-330 promotes apoptosis in cutaneous T-cell lymphoma by activating the p53–p21 and p27 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XPO1 Enables Adaptive Regulation of mRNA Export Required for Genotoxic Stress Tolerance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Felezonexor (SL-801): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684368#felezonexor-sl-801-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com